molecular formula C9H6BrFN2 B1383194 3-Bromo-8-fluoroquinolin-6-amine CAS No. 1432323-09-5

3-Bromo-8-fluoroquinolin-6-amine

Cat. No.: B1383194
CAS No.: 1432323-09-5
M. Wt: 241.06 g/mol
InChI Key: VHDCVYMFTYLNCK-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroquinolin-6-amine is a chemical compound with the CAS Number: 1432323-09-5 . It has a molecular weight of 241.06 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H6BrFN2/c10-6-1-5-2-7 (12)3-8 (11)9 (5)13-4-6/h1-4H,12H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Metalation and Functionalization

3-Bromo-8-fluoroquinolin-6-amine and its derivatives demonstrate potential in chemical synthesis processes. For instance, 2-bromo-3-fluoroquinolines have been used to synthesize various carboxylic acids through halogen/metal permutation and carboxylation, showcasing their versatility in organic chemistry (Ondi, Volle, & Schlosser, 2005).

Synthesis of Ligands for Protein-Protein Interaction Domains

The compound and its analogs are useful in the synthesis of ligands targeting protein-protein interaction domains like Src homology 3 (SH3) domains. This is crucial for developing therapeutic agents, as demonstrated by the creation of high-affinity ligands for the SH3 domain using Buchwald-Hartwig chemistry (Smith, Jones, Booker, & Pyke, 2008).

Microwave-Assisted Amination

The compound has been involved in microwave-assisted amination processes, which are efficient and yield significant improvements, especially with quinoline substrates. This method is promising for rapid synthesis of aminoquinolines (Wang, Magnin, & Hamann, 2003).

Nucleophilic Substitution Reactions

In the realm of nucleophilic substitution reactions, this compound derivatives, such as alkylaminoquinoline diones, have been synthesized. This showcases the compound's utility in producing diverse chemical structures (Choi & Chi, 2004).

Novel Chelating Ligands Synthesis

6-Bromoquinoline derivatives, closely related to this compound, have been used in the synthesis of novel chelating ligands. These ligands have applications in coordination chemistry and potentially in medicinal chemistry (Hu, Zhang, & Thummel, 2003).

Fluorogenic Substrate Development

In biochemistry, derivatives of this compound have been utilized as fluorogenic substrates. For example, 6-aminoquinoline has been used to measure the amidolytic activity of enzymes like chymotrypsin, showcasing its utility in biochemical assays (Brynes, Bevilacqua, & Green, 1981).

Degradation Kinetics Assessment

The stability and degradation kinetics of compounds related to this compound, such as naphthoquinone derivatives, have been studied using UV spectrophotometry, contributing to the understanding of their chemical behavior (Dabbene, Brinón, & de Bertorello, 1997).

Fluorimetric Determination Methods

The compound's derivatives have been employed in developing spectrofluorimetric methods for determining aliphatic amines, indicating its role in analytical chemistry (Cao, Wang, Liu, & Zhang, 2003).

Pharmacological Activity Research

Some derivatives of this compound have been synthesized and assessed for pharmacological activities such as anti-inflammatory, analgesic, and anti-bacterial properties, highlighting their potential in drug discovery (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

3-bromo-8-fluoroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDCVYMFTYLNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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